Trilinolenin

Descripción

Propiedades

IUPAC Name |

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54H,4-6,13-15,22-24,31-53H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEIMDKGOYBUKT-FLIQGJDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042654 | |

| Record name | Trilinolenin C18:3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0055309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14465-68-0 | |

| Record name | Trilinolenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14465-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilinolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014465680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilinolenin C18:3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(9Z,12Z,15Z)-octadeca-9,12,15-trienoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILINOLENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7S0A9873 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure of Trilinolenin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trilinolenin, a triglyceride of significant interest in various scientific fields, is a key component of many natural oils. This technical guide provides a comprehensive overview of its biochemical structure, physicochemical properties, and the methodologies for its study. Furthermore, it delves into the metabolic and signaling pathways associated with its constituent fatty acid, α-linolenic acid, offering valuable insights for researchers in nutrition, biochemistry, and pharmacology. This document is intended to serve as a detailed resource for professionals engaged in research and development involving this important lipid molecule.

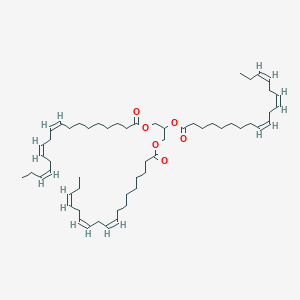

Biochemical Structure of this compound

This compound is a triacylglycerol, which means it is an ester derived from a glycerol (B35011) molecule and three fatty acid molecules. Specifically, in this compound, all three hydroxyl groups of the glycerol backbone are esterified with α-linolenic acid.[1]

IUPAC Name: 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.

Chemical Formula: C₅₇H₉₂O₆

The structure consists of a central glycerol moiety to which three chains of α-linolenic acid are attached. α-Linolenic acid is an 18-carbon omega-3 fatty acid with three cis double bonds at the 9th, 12th, and 15th carbon positions.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 873.34 g/mol | [2] |

| Density | 0.94 g/mL at 20 °C | [2] |

| Melting Point | -24 to -23 °C | [2] |

| Boiling Point | 814.4 ± 65.0 °C (Predicted) | [2] |

| Refractive Index | n20/D 1.489 | [2] |

| Solubility | Insoluble in water. Soluble in DMF (10 mg/ml), Ethanol (10 mg/ml), and a 1:1 solution of Ethanol:PBS (pH 7.2) (0.5 mg/ml). | |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

Extraction and Purification of this compound from Natural Sources

This compound is commonly found in plant-based oils. The following protocol outlines a general procedure for its extraction and purification.

4.1.1 Materials and Equipment

-

Natural source material (e.g., flaxseed oil, perilla oil)

-

Soxhlet extractor

-

n-Hexane (or other suitable organic solvent)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Glass column for chromatography

-

Elution solvents (e.g., hexane, diethyl ether mixtures)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Iodine vapor for visualization

4.1.2 Extraction Protocol

-

The source material is typically dried to remove moisture.

-

The dried material is then subjected to Soxhlet extraction using n-hexane as the solvent to extract the crude oil.

-

The solvent is removed from the extract using a rotary evaporator to yield the crude lipid extract.

4.1.3 Purification by Column Chromatography

-

A glass column is packed with silica gel slurried in a non-polar solvent like hexane.

-

The crude lipid extract is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding diethyl ether to hexane).

-

Fractions are collected and analyzed by TLC to identify those containing pure this compound.

-

Fractions containing the purified this compound are pooled, and the solvent is evaporated.

Analysis of this compound

4.2.1 High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the separation and quantification of triacylglycerols.

-

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, is often employed.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection and quantification.[3]

4.2.2 Gas Chromatography (GC) For GC analysis, this compound is first transesterified to its fatty acid methyl esters (FAMEs).

-

Transesterification: The this compound sample is reacted with methanol (B129727) in the presence of a catalyst (e.g., sodium methoxide (B1231860) or boron trifluoride) to form α-linolenic acid methyl esters.

-

GC Analysis: The resulting FAMEs are then analyzed by GC using a polar capillary column and a flame ionization detector (FID) for quantification.

Metabolic and Signaling Pathways

Biosynthesis of this compound

This compound, being a triacylglycerol, is synthesized via the de novo triacylglycerol biosynthesis pathway, also known as the Kennedy pathway.[1][4] This process primarily occurs in the endoplasmic reticulum.

The key steps are:

-

Glycerol-3-phosphate Acylation: The pathway begins with glycerol-3-phosphate, which is acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid.

-

Lysophosphatidic Acid Acylation: Lysophosphatidic acid is then acylated at the sn-2 position by acylglycerophosphate acyltransferase (AGPAT) to yield phosphatidic acid.

-

Dephosphorylation: Phosphatidic acid is dephosphorylated by phosphatidic acid phosphatase (PAP) to produce diacylglycerol (DAG).

-

Diacylglycerol Acylation: Finally, diacylglycerol is acylated at the sn-3 position by diacylglycerol acyltransferase (DGAT) with a third fatty acyl-CoA molecule (in this case, α-linolenoyl-CoA) to form this compound.

Caption: De novo triacylglycerol (this compound) biosynthesis pathway.

Catabolism of this compound

The breakdown of this compound, or lipolysis, involves the hydrolysis of the ester bonds to release free α-linolenic acid and glycerol.[5] This process is primarily carried out by lipases.

-

Hydrolysis to Diacylglycerol: Adipose triglyceride lipase (B570770) (ATGL) hydrolyzes the first ester bond, releasing one molecule of α-linolenic acid and forming diacylglycerol.

-

Hydrolysis to Monoacylglycerol: Hormone-sensitive lipase (HSL) then acts on the diacylglycerol, releasing a second molecule of α-linolenic acid to produce monoacylglycerol.

-

Final Hydrolysis: Monoacylglycerol lipase (MGL) hydrolyzes the final ester bond, releasing the third molecule of α-linolenic acid and a glycerol molecule.

The released α-linolenic acid can then be used for energy production via β-oxidation or serve as a precursor for the synthesis of other bioactive molecules. The glycerol can enter the glycolysis pathway.

Caption: Catabolism of this compound (Lipolysis).

Signaling Pathways of α-Linolenic Acid

The α-linolenic acid released from this compound can be converted to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to anti-inflammatory eicosanoids. Furthermore, α-linolenic acid itself has been shown to exhibit anti-inflammatory effects by inhibiting key signaling pathways.

One such mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. α-Linolenic acid can suppress this activation, thereby reducing the inflammatory response.

Caption: Anti-inflammatory signaling of α-Linolenic Acid via NF-κB inhibition.

References

- 1. This compound | C57H92O6 | CID 5462874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 3. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]

The Unseen Powerhouse: A Technical Guide to the Biological Functions of Trilinolenin in Plant Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolenin, a triacylglycerol (TAG) derived from three molecules of alpha-linolenic acid (ALA), is a significant component of several plant oils and a key player in plant physiology. Beyond its role as a primary energy reserve, this compound and its constituent fatty acid are deeply involved in membrane structure, stress signaling, and developmental processes. This technical guide provides an in-depth exploration of the biological functions of this compound in plant oils, detailing its biosynthesis, physiological roles, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Plant oils are a vital renewable resource, providing essential calories for human and animal nutrition and serving as feedstocks for biofuels and industrial chemicals. The properties and applications of these oils are largely determined by their triacylglycerol (TAG) composition. This compound, a TAG containing three residues of the omega-3 fatty acid α-linolenic acid (ALA, 18:3), is of particular interest due to the biological significance of its constituent fatty acid. ALA is a precursor for the synthesis of jasmonic acid (JA), a key phytohormone in plant defense and development. The presence of this compound in seed oils, therefore, represents a concentrated depot of a critical signaling precursor and a significant energy store. This guide will delve into the multifaceted biological functions of this compound, from its synthesis and storage to its pivotal roles in plant life.

Quantitative Analysis of this compound in Plant Oils

The concentration of this compound varies significantly across different plant species, influencing the nutritional and industrial value of their oils. The following table summarizes the this compound and alpha-linolenic acid content in a selection of plant oils. It is important to note that the this compound content is often inferred from the high abundance of ALA.

| Plant Oil | Alpha-Linolenic Acid (ALA) Content (%) | This compound (LnLnLn) Content (%) | Reference(s) |

| Linseed (Flaxseed) Oil | 45 - 60+ | up to 49.7 | [1][2] |

| Perilla Seed Oil | ~60 | - | [3] |

| Chia Seed Oil | ~58.25 | - | [4] |

| Soybean Oil | 7 - 10 | - | [1][3] |

| Rapeseed (Canola) Oil | ~10 | - | [3] |

| Walnut Oil | 8 - 13 | - | [1][5] |

| Hemp Seed Oil | ~8 | - | [1] |

Note: The direct quantification of individual triglyceride species like this compound is complex. The ALA content is a strong indicator of the potential for high this compound levels.

Biosynthesis of this compound

The synthesis of this compound in plants is a complex process primarily occurring in the endoplasmic reticulum (ER) and involves both acyl-CoA-dependent and -independent pathways. The foundational pathway for triacylglycerol (TAG) synthesis is the Kennedy pathway.[6][7][8][9]

The Kennedy Pathway (Acyl-CoA-Dependent)

The Kennedy pathway involves the sequential acylation of a glycerol-3-phosphate backbone with acyl-CoA molecules.[6][7][8] The key enzymatic steps are:

-

Glycerol-3-phosphate acyltransferase (GPAT): Acylates the sn-1 position of glycerol-3-phosphate.

-

Lysophosphatidic acid acyltransferase (LPAT): Acylates the sn-2 position to form phosphatidic acid (PA).

-

Phosphatidic acid phosphatase (PAP): Dephosphorylates PA to produce diacylglycerol (DAG).

-

Diacylglycerol acyltransferase (DGAT): Acylates the final sn-3 position of DAG to form TAG.[10][11][12]

Acyl-CoA-Independent Pathway and the Role of Phosphatidylcholine

Polyunsaturated fatty acids like linoleic acid and alpha-linolenic acid are primarily synthesized while esterified to phosphatidylcholine (PC), a major membrane lipid.[6][10][11]

-

Fatty Acid Desaturases (FADs): Oleic acid (18:1) on PC is sequentially desaturated by FAD2 and FAD3 to produce linoleic acid (18:2) and then alpha-linolenic acid (18:3), respectively.[10][13]

-

Phospholipid:diacylglycerol acyltransferase (PDAT): This enzyme transfers an acyl group from the sn-2 position of PC directly to DAG to form TAG, representing an acyl-CoA-independent pathway.[10][11]

The following diagram illustrates the integrated pathways leading to the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 4. mdpi.com [mdpi.com]

- 5. Plants oils and fats | Cyberlipid [cyberlipid.gerli.com]

- 6. Compartmentation of Triacylglycerol Accumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synergistic mechanisms of DGAT and PDAT in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]

- 11. Synergistic mechanisms of DGAT and PDAT in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty acid desaturase 3-mediated α-linolenic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of Trilinolenin: A Technical Guide to its Metabolic and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolenin, a triglyceride composed of a glycerol (B35011) backbone and three alpha-linolenic acid (ALA) moieties, serves as a significant dietary source of omega-3 fatty acids. Its journey through cellular metabolism is a multi-step process that begins with its breakdown and culminates in the modulation of fundamental cellular processes, including energy homeostasis, gene expression, and inflammatory signaling. This technical guide provides an in-depth exploration of the cellular metabolism of this compound, detailing its initial hydrolysis, the subsequent fate of its alpha-linolenic acid constituents, and its impact on key signaling pathways. We present quantitative data from relevant studies, detailed experimental protocols for investigating its metabolic effects, and visual representations of the core metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a triacylglycerol of significant nutritional interest due to its high content of alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid (PUFA).[1][2] As mammals cannot synthesize ALA de novo, its dietary intake is crucial for maintaining cellular health.[3][4] The metabolic journey of this compound is not merely about energy storage; the release of ALA initiates a cascade of events that influence a wide array of cellular functions, from lipid metabolism to the regulation of inflammatory responses. Understanding the intricate details of this compound's metabolism is paramount for harnessing its therapeutic potential in various pathological conditions, including metabolic syndrome and inflammatory diseases.

The Metabolic Pathway of this compound

The metabolic processing of this compound can be broadly divided into two main phases: the initial hydrolysis of the triglyceride and the subsequent metabolism of its constituent alpha-linolenic acid.

Lipolysis: The Gateway to Cellular Action

The journey of this compound begins with its hydrolysis, a process known as lipolysis. This is primarily carried out by the enzyme lipoprotein lipase (B570770) (LPL) located on the luminal surface of endothelial cells in capillaries, particularly in adipose tissue, heart, and skeletal muscle.[5][6] LPL hydrolyzes the ester bonds of this compound, releasing its three alpha-linolenic acid molecules and a glycerol backbone.[6]

The released ALAs and glycerol are then taken up by adjacent cells for further metabolism.[7]

The Cellular Fate of Alpha-Linolenic Acid

Once inside the cell, alpha-linolenic acid has several potential metabolic fates:

-

Beta-Oxidation for Energy: A significant portion of ALA is transported into the mitochondria where it undergoes beta-oxidation. This catabolic process breaks down the fatty acid into acetyl-CoA, which then enters the citric acid cycle to produce ATP.[8][9][10] Studies have shown that the rate of beta-oxidation of ALA is higher compared to other 18-carbon fatty acids like oleic and linoleic acid.[8][9]

-

Conversion to Long-Chain Omega-3 PUFAs: ALA serves as a precursor for the synthesis of longer-chain and more unsaturated omega-3 fatty acids, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3][4] This conversion involves a series of elongation and desaturation reactions that primarily occur in the endoplasmic reticulum.[11] However, the conversion of ALA to EPA and subsequently to DHA in humans is relatively inefficient.[12][13]

-

Incorporation into Cellular Lipids: ALA can be esterified and incorporated into various cellular lipids, including phospholipids (B1166683) in cell membranes and stored as triglycerides in lipid droplets.[7] The incorporation of ALA into membrane phospholipids can influence membrane fluidity and the function of membrane-bound proteins.

This compound's Influence on Cellular Signaling

The metabolic products of this compound, particularly alpha-linolenic acid and its derivatives, are not just metabolic intermediates but also potent signaling molecules that can modulate gene expression and cellular responses.

Regulation of Gene Expression via Transcription Factors

Alpha-linolenic acid can influence the activity of several key transcription factors that regulate lipid metabolism and inflammation:

-

Peroxisome Proliferator-Activated Receptors (PPARs): ALA is a known ligand and activator of PPARs, particularly PPARα and PPARγ.[11][14][15] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and beta-oxidation.[1] PPARγ activation, on the other hand, plays a role in adipocyte differentiation and has anti-inflammatory effects.[14]

-

Sterol Regulatory Element-Binding Proteins (SREBPs): ALA has been shown to suppress the expression and processing of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides in the liver.[16][17][18] By inhibiting SREBP-1c, ALA can help to reduce hepatic lipid accumulation.

Modulation of Inflammatory Pathways

Alpha-linolenic acid and its elongated products, EPA and DHA, have well-documented anti-inflammatory properties. They can compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid, for incorporation into cell membranes and for the enzymes that produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Furthermore, ALA has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, potentially through the TLR4/MyD88 signaling pathway.[19]

Quantitative Data on the Metabolic Effects of Alpha-Linolenic Acid

While specific quantitative data for this compound is limited, studies on its constituent fatty acid, ALA, provide valuable insights into its metabolic impact.

| Parameter | Cell/Tissue Type | Treatment | Result | Reference |

| Gene Expression | ||||

| SREBP-1c mRNA | 3T3-L1 adipocytes | 300 µM ALA | Significant decrease | [16] |

| SREBP-2 mRNA | 3T3-L1 adipocytes | 300 µM ALA | Significant decrease | [16] |

| Fatty Acid Synthase (FAS) mRNA | 3T3-L1 adipocytes | 300 µM ALA | Significant decrease | [16] |

| Carnitine Palmitoyltransferase 1a (CPT-1a) mRNA | 3T3-L1 adipocytes | 300 µM ALA | 1.7-fold increase | [16] |

| Metabolic Rate | ||||

| Beta-Oxidation | Rat liver mitochondria | ALA vs. Oleic Acid | Higher rate with ALA | [8][9] |

| Signaling Pathway Activation | ||||

| PPARγ Activity | OS-RC-2 renal carcinoma cells | 20 µM ALA | Significant increase | [14] |

| PPARγ Activity | OS-RC-2 renal carcinoma cells | 40 µM ALA | Significant increase | [14] |

Experimental Protocols

Investigating the cellular metabolism of this compound requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Model: Studying this compound Metabolism in Cultured Hepatocytes

This protocol outlines a general procedure for treating cultured hepatocytes (e.g., HepG2 cells) with this compound to assess its effects on lipid metabolism and gene expression.

Objective: To determine the effect of this compound on intracellular lipid accumulation and the expression of genes involved in lipid metabolism.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (solubilized with a suitable carrier, e.g., BSA)

-

Oil Red O staining solution

-

RNA extraction kit

-

qRT-PCR reagents and primers for target genes (e.g., SREBP-1c, FAS, CPT-1a)

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.

-

Treatment: Starve the cells in serum-free DMEM for 12-24 hours. Then, treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

Lipid Accumulation Analysis (Oil Red O Staining):

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with Oil Red O solution for 10 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize and quantify the stained lipid droplets using microscopy and image analysis software.

-

-

Gene Expression Analysis (qRT-PCR):

-

Lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using specific primers for target genes and a housekeeping gene for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Lipid Extraction and Mass Spectrometry Analysis

To analyze the specific changes in the cellular lipidome following this compound treatment, a robust lipid extraction followed by mass spectrometry is essential.

Objective: To identify and quantify the incorporation of ALA into different lipid species.

Protocol:

-

Lipid Extraction (Folch Method):

-

Harvest and homogenize the cells.

-

Extract lipids using a 2:1 chloroform:methanol solvent system.

-

Wash the organic phase with a salt solution to remove non-lipid contaminants.

-

Evaporate the solvent to obtain the total lipid extract.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the lipid extract in a suitable solvent.

-

Analyze the sample using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Utilize specific MS methods (e.g., precursor ion scanning, neutral loss scanning) to identify and quantify different lipid classes and the fatty acid composition of individual lipid species.

-

Conclusion

This compound's role in cellular metabolism extends far beyond its function as an energy reserve. Through the liberation of alpha-linolenic acid, it actively participates in the regulation of lipid homeostasis, gene expression, and inflammatory signaling. The ability of its metabolic products to interact with key transcription factors like PPARs and SREBPs highlights its potential as a modulator of metabolic health. The experimental frameworks provided in this guide offer a starting point for further investigation into the nuanced effects of this compound. A deeper understanding of its cellular journey will be instrumental for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

- 1. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C57H92O6 | CID 5462874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of action of lipoprotein lipase on triolein particles: effect of apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake, incorporation and metabolism of (3H)triolein in the isolated perfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Lipoprotein lipase - Wikipedia [en.wikipedia.org]

- 7. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]

- 11. researchgate.net [researchgate.net]

- 12. momanseyecare.comcastbiz.net [momanseyecare.comcastbiz.net]

- 13. Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-linolenic acid inhibits human renal cell carcinoma cell proliferation through PPAR-γ activation and COX-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Roles of Linoleic and Alpha-linolenic Acid, Their Oxylipins and the PPAR Alpha-, Delta- and Gamma-Related Peroxisom… [ouci.dntb.gov.ua]

- 16. α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polyunsaturated fatty acids decrease the expression of sterol regulatory element-binding protein-1 in CaCo-2 cells: effect on fatty acid synthesis and triacylglycerol transport [pubmed.ncbi.nlm.nih.gov]

- 18. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 19. Alpha-Linolenic Acid Attenuates Inflammatory Response in LPS-stimulated Macrophages by Regulating TLR4/MyD88/NF-κB Signaling Pathway [agris.fao.org]

Natural sources and extraction of Trilinolenin

An In-depth Technical Guide to the Natural Sources and Extraction of Trilinolenin

Introduction to this compound

This compound, a triglyceride, is formed through the esterification of a glycerol (B35011) backbone with three molecules of alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid.[1][2][3] As a significant component of various plant-based oils, this compound is a key dietary source of ALA, which is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[4] These fatty acids are integral to numerous physiological processes and have been linked to beneficial cardiovascular effects.[2] This guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and analytical techniques for its quantification, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is predominantly found in the seeds and oils of various plants. The concentration of this compound is directly related to the alpha-linolenic acid content of the oil. Notable sources include linseed (flaxseed) oil and soybean oil.[2] Other reported plant sources include Euphorbia petiolata, Plukenetia conophora, and Inezia integrifolia.[1] The fatty acid composition, and thus the this compound content, can vary significantly among different plant species and even between varieties of the same species.[5]

Quantitative Data on this compound and Alpha-Linolenic Acid Content

The following table summarizes the alpha-linolenic acid (ALA) content in various seed oils, which is indicative of their potential as sources for this compound. The exact percentage of this compound as a specific triacylglycerol (TAG) molecule (LnLnLn) can be lower than the total ALA content, as ALA can also be present in mixed TAGs (e.g., OLLn, LLnLn).[6]

| Plant Source | Oil Type | Alpha-Linolenic Acid (ALA) Content (%) | Predominant Triacylglycerol Species | Reference |

| Linum usitatissimum | Linseed (Flaxseed) Oil | 45-70 | High in LnLnLn | [7] |

| Glycine max (various) | Soybean Oil | 10.7 - 19.3 | LLL, OLL, LLLn | [5][8] |

| Phaseolus vulgaris | Bean Seed Oil | 59.39 | - | [9] |

| Phaseolus coccineus | Bean Seed Oil | 49.38 | - | [9] |

| Buglossoides arvensis | Ahiflower Oil | ~46 | - | [10] |

| Echium amoenum | Echium Seed Oil | 40 - 41 | - | [11] |

| Corema album | Corema Seed Oil | ~40 | LLLn + OLLn, LLnLn, LnLnLn | [6] |

| Triticum vulgare | Wheat Germ Oil | ~8 | LLLn | [10] |

Note: The table presents the total alpha-linolenic acid content. The specific concentration of the this compound (LnLnLn) molecule is a fraction of this total. For instance, in Corema seed oil, LnLnLn was found to be approximately 8.9 g/100g of total triacylglycerols.[6]

Experimental Protocols: Extraction, Purification, and Analysis

The isolation and quantification of this compound from natural sources involve a multi-step process, including extraction of total lipids, purification of the triacylglycerol fraction, and subsequent analysis.

Logical Workflow for this compound Isolation and Analysis

Caption: Workflow from seed preparation to this compound analysis.

Extraction of Crude Oil

The initial step involves extracting the total lipid content from the plant material, typically crushed seeds.[9]

a) Soxhlet Extraction: This is a conventional and widely used method for exhaustive lipid extraction.[9]

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

-

Solvent: Petroleum ether or n-hexane.[9]

-

Methodology:

-

Weigh approximately 10 g of finely crushed seed material.[9]

-

Place the ground sample into a cellulose (B213188) thimble and position it in the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with 200 mL of petroleum ether.[9]

-

Assemble the apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.[9]

-

After extraction, recover the crude oil by evaporating the solvent using a rotary evaporator at approximately 40°C.[9]

-

Remove residual solvent under a gentle stream of nitrogen and store the extracted oil at -20°C.[9]

-

b) Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO₂ as the solvent, avoiding organic solvent residues.[7][11]

-

Apparatus: Supercritical fluid extractor.

-

Solvent: Supercritical carbon dioxide (SC-CO₂), sometimes with a co-solvent like ethanol.[11]

-

Methodology:

-

Load the ground seed material into the extraction vessel.

-

Set the extraction parameters. Optimal conditions can vary, but a typical starting point is a pressure of 280 bar and a temperature of 40-60°C.[11][12]

-

Pump SC-CO₂ through the vessel at a constant flow rate (e.g., 1.5 mL/min).[11]

-

The extraction involves a static phase (e.g., 25 minutes) followed by a dynamic phase (e.g., 130 minutes) to ensure thorough extraction.[11]

-

The extracted oil is collected in a separator vessel as the CO₂ returns to a gaseous state.

-

Purification of this compound

Crude oil extracts are complex mixtures. Chromatographic techniques are essential to isolate the this compound fraction.

a) Column Chromatography (General TAG Purification): This method separates lipids based on their polarity.

-

Stationary Phase: Silica (B1680970) gel (70-230 mesh).

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing polarity with a solvent like diethyl ether or acetone (B3395972).

-

Methodology:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the column.

-

Begin elution with pure hexane to elute non-polar compounds like hydrocarbons.

-

Gradually increase the solvent polarity to elute triacylglycerols (TAGs). The TAG fraction is typically eluted before more polar lipids like diacylglycerols and free fatty acids.

-

Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

-

b) Argentation (Silver Ion) Chromatography: This technique is highly effective for separating TAGs based on their degree of unsaturation. Silver ions form reversible complexes with the double bonds of fatty acids, with binding strength increasing with the number of double bonds.[13]

-

Stationary Phase: Silica gel impregnated with silver nitrate (B79036) (AgNO₃).[13]

-

Mobile Phase: Mixtures of solvents like acetone-hexane.[13]

-

Methodology:

-

Pack a column with AgNO₃-impregnated silica gel.[13]

-

Load the TAG fraction obtained from the previous step.

-

Elute with a solvent system of increasing polarity (e.g., increasing the percentage of acetone in hexane).[13]

-

Saturated and less unsaturated TAGs will elute first, followed by more highly unsaturated TAGs like this compound.

-

Collect fractions and analyze to identify those containing high-purity this compound.

-

c) Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation for obtaining high-purity compounds.[4][14]

-

Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm; 5 μm).[4]

-

Mobile Phase: A non-aqueous solvent mixture, such as acetonitrile:methanol:n-hexane (e.g., 90:8:2 v/v/v).[4]

-

Detector: UV detector set at 210 nm or an Evaporative Light Scattering Detector (ELSD).[4][15]

-

Methodology:

-

Inject the partially purified TAG fraction into the HPLC system.

-

Run the separation at a constant flow rate (e.g., 2 mL/min).[4]

-

Collect the peak corresponding to the retention time of a this compound standard.

-

Evaporate the solvent to obtain the purified compound.

-

Analysis and Quantification

a) Gas Chromatography (GC-FID/GC-MS): This is the most common method for fatty acid profile analysis. It requires the conversion of TAGs to their more volatile fatty acid methyl esters (FAMEs).[16][17][18]

-

Derivatization (Transesterification):

-

React a known amount of the purified oil/trilinolenin with a reagent like methanolic HCl or BF₃-methanol at an elevated temperature (e.g., 60-100°C) to form FAMEs.

-

-

GC Analysis:

-

Inject the FAMEs into a GC equipped with a capillary column (e.g., SLB-IL111 or a polar wax column).[16]

-

The FAMEs are separated based on their chain length and degree of unsaturation.

-

A Flame Ionization Detector (FID) provides quantitative data based on peak area, while a Mass Spectrometer (MS) confirms the identity of each FAME based on its mass spectrum.[17]

-

Quantification is achieved by comparing peak areas to those of a known internal standard.[18]

-

b) ¹H-NMR Spectroscopy: Nuclear Magnetic Resonance can be used to determine the composition of acyl groups in intact TAGs without derivatization.[5][19]

-

Methodology:

-

Dissolve the oil sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H-NMR spectrum.

-

Specific signals in the spectrum correspond to protons in different chemical environments within the fatty acid chains. For example, the signals for bis-allylic protons (~2.7-2.8 ppm) are characteristic of linoleic and linolenic acids, while the terminal methyl protons of linolenic acid have a distinct triplet signal (~0.9-1.0 ppm).[5]

-

The relative composition of linolenic, linoleic, oleic, and saturated acyl groups can be calculated by integrating these characteristic signals.[5][8]

-

Metabolic Significance of this compound's Alpha-Linolenic Acid

This compound itself is primarily a storage and transport molecule for alpha-linolenic acid (ALA). Once ingested and hydrolyzed by lipases, the released ALA enters various metabolic pathways. It can be elongated and desaturated to form EPA and DHA, or it can be a substrate for the production of signaling molecules. The conversion of ALA is a critical process, as EPA and DHA are crucial for brain function and inflammatory regulation.

Caption: Metabolic conversion of ALA released from this compound.

References

- 1. This compound | C57H92O6 | CID 5462874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sci-toys.com [sci-toys.com]

- 3. This compound | 14465-68-0 [chemicalbook.com]

- 4. jddtonline.info [jddtonline.info]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Extraction of linseed lipids using a supercritical CO2 extraction - síbiotech [sibiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species [mdpi.com]

- 10. Dietetics oils | Cyberlipid [cyberlipid.gerli.com]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. US5672726A - Method for separating and purifying α-linolenic acid from perilla oil - Google Patents [patents.google.com]

- 14. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification of lipids | Buchi.com [cloud.infohub.buchi.com]

- 16. Highly sensitive method for the quantification of trans-linolenic acid isomers in this compound of edible oils using an ionic liquid capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. jianhaidulab.com [jianhaidulab.com]

- 19. cellgs.com [cellgs.com]

Trilinolenin: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolenin, a triglyceride derived from the esterification of glycerol (B35011) with three units of alpha-linolenic acid (ALA), is a molecule of significant interest in various scientific disciplines. As a primary component of many plant-based oils, particularly flaxseed oil, it serves as a major dietary source of omega-3 fatty acids. Understanding its fundamental physical and chemical properties is paramount for its application in nutritional science, pharmacology, and materials science. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the signaling pathways influenced by its constituent fatty acid, alpha-linolenic acid.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers. These properties dictate its behavior in various systems and are crucial for its handling, formulation, and application.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅₇H₉₂O₆ | [1][2] |

| Molecular Weight | 873.34 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -24 to -23 °C | [1][3] |

| Boiling Point (Predicted) | 814.4 ± 65.0 °C | [1][3] |

| Density | 0.94 g/mL at 20 °C | [1][3] |

| Refractive Index (n20/D) | 1.489 | [1][3] |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value/Description | References |

| Solubility | Insoluble in water. Soluble in ethanol, ether, and other aliphatic solvents. Soluble in DMF (10 mg/ml) and Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml). | [1][3] |

| Stability | Susceptible to oxidation due to the high degree of unsaturation. Should be stored at -20°C to prevent degradation. | [1][3] |

| Reactivity | The double bonds in the linolenic acid chains are reactive sites for hydrogenation, oxidation, and other addition reactions. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. This section outlines key experimental protocols.

Determination of Melting Point (Capillary Tube Method)

This method is a standard procedure for determining the melting point of a solid or a low-melting-point liquid like this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer calibrated against a standard

Procedure:

-

Sample Preparation: If the this compound sample is liquid at room temperature, cool it until it solidifies. The solid sample should be dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate can be used initially to determine an approximate melting range.

-

For an accurate determination, start heating the block slowly when the temperature is about 10-15°C below the expected melting point.

-

The heating rate should be controlled to 1-2°C per minute as the melting point is approached.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.[4][5][6][7]

Quantitative Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a robust technique for the quantitative analysis of fatty acids in triglycerides after their conversion to fatty acid methyl esters (FAMEs).

Apparatus:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for FAME analysis (e.g., SLB-IL111 or similar)

-

Autosampler

Procedure:

-

Sample Preparation (Transesterification):

-

Accurately weigh a known amount of the this compound sample.

-

Perform a transesterification reaction to convert the triglycerides into their corresponding FAMEs. A common method involves using a solution of methanolic potassium hydroxide (B78521) or sodium methoxide.

-

After the reaction is complete, neutralize the mixture and extract the FAMEs with a nonpolar solvent like hexane (B92381).

-

Wash the organic layer to remove any residual catalyst or glycerol.

-

Dry the hexane layer over an anhydrous drying agent (e.g., sodium sulfate) and then evaporate the solvent to obtain the FAMEs.

-

-

GC-FID Analysis:

-

Injection: Inject a known volume (e.g., 1 µL) of the FAMEs solution (dissolved in a suitable solvent like hexane) into the GC.

-

Chromatographic Conditions:

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at a lower temperature and ramp up to a higher temperature to elute all components. An optimized program for linolenic acid isomers might involve an initial temperature of 163°C, held for a period, then ramped to a final temperature.

-

Detector Temperature: Typically set around 275-300°C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Quantification: The area of the linolenic acid methyl ester peak is proportional to its concentration. An internal standard (e.g., a fatty acid not present in the sample) can be used for more accurate quantification. The amount of this compound in the original sample can be calculated based on the FAMEs quantification and the stoichiometry of the transesterification reaction.[8][9][10][11]

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes (5 mm diameter)

-

Deuterated solvent (e.g., CDCl₃)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) directly in an NMR tube.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum. Key signals for this compound include:

-

Protons of the glycerol backbone.

-

Olefinic protons of the double bonds in the linolenic acid chains.

-

Allylic and bis-allylic protons adjacent to the double bonds.

-

Methylene protons of the fatty acid chains.

-

Terminal methyl protons.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum. Key signals for this compound include:

-

Carbonyl carbons of the ester groups.

-

Carbons of the glycerol backbone.

-

Olefinic carbons of the double bonds.

-

Aliphatic carbons of the fatty acid chains.

-

Terminal methyl carbons.

-

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are used to confirm the triglyceride structure and the presence of the linolenic acid chains.[12][13][14][15]

Molecular Weight Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for determining the molecular weight and confirming the identity of this compound.

Apparatus:

-

Liquid chromatograph (LC) system

-

Mass spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol, acetonitrile, and/or isopropanol).

-

Filter the sample solution to remove any particulate matter.

-

-

LC Separation:

-

Inject the sample into the LC system.

-

A reversed-phase column (e.g., C18) is typically used to separate the triglyceride from other components.

-

The mobile phase usually consists of a gradient of organic solvents and water, often with additives like ammonium (B1175870) formate (B1220265) to promote ionization.

-

-

MS Detection:

-

The eluent from the LC column is introduced into the MS ion source.

-

In positive ion mode ESI, this compound is often detected as an adduct with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight of this compound.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural information.[16][17][18][19][20]

-

Signaling Pathways and Biological Relevance

This compound is primarily metabolized in the body into its constituent fatty acid, alpha-linolenic acid (ALA). ALA is a potent bioactive molecule that can modulate various cellular signaling pathways, particularly those involved in inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Alpha-linolenic acid has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and downregulating the expression of inflammatory mediators.[1][2][3][21][22]

Caption: ALA inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Inflammatory stimuli can lead to the phosphorylation and activation of MAPKs, which in turn can activate transcription factors like NF-κB. Alpha-linolenic acid has been demonstrated to suppress the phosphorylation of ERK, JNK, and to a lesser extent, p38 MAPKs in response to inflammatory signals. This inhibition contributes to its overall anti-inflammatory effects.[2][21][23]

Caption: ALA modulates the MAPK signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination. The data presented in a structured format, coupled with the methodological descriptions, offers a valuable resource for researchers and professionals in drug development and related scientific fields. Furthermore, the elucidation of the role of its metabolic product, alpha-linolenic acid, in key inflammatory signaling pathways underscores the biological significance of this compound and provides a foundation for further investigation into its therapeutic potential.

References

- 1. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-Linolenic Acid Attenuates Inflammatory Response in LPS-stimulated Macrophages by Regulating TLR4/MyD88/NF-κB Signaling Pathway [agris.fao.org]

- 4. eclass.hua.gr [eclass.hua.gr]

- 5. scribd.com [scribd.com]

- 6. library.aocs.org [library.aocs.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Quantification of Triacylglycerol Molecular Species in Edible Fats and Oils by Gas Chromatography-Flame Ionization Detector Using Correction Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly sensitive method for the quantification of trans-linolenic acid isomers in this compound of edible oils using an ionic liquid capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]

- 18. mdpi.com [mdpi.com]

- 19. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry [escholarship.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. AMP-activated protein kinase is required for the anti-adipogenic effects of alpha-linolenic acid | springermedizin.de [springermedizin.de]

Trilinolenin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Biological Significance, and Analytical Methodologies of Trilinolenin (CAS Number: 14465-68-0)

Abstract

This technical guide provides a comprehensive overview of this compound, a triglyceride of significant interest in various scientific disciplines. The document details its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A pivotal focus is placed on its biological activities and potential involvement in cellular signaling pathways, drawing inferences from the well-documented effects of its constituent fatty acid, alpha-linolenic acid. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and analysis of this compound, offering valuable resources for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key conceptual frameworks are visualized through Graphviz diagrams.

Core Physicochemical Properties

This compound is a triglyceride formed from the esterification of glycerol (B35011) with three molecules of alpha-linolenin acid, a polyunsaturated omega-3 fatty acid.

| Property | Value | Reference |

| CAS Number | 14465-68-0 | [1] |

| Molecular Formula | C₅₇H₉₂O₆ | [1] |

| Molecular Weight | 873.34 g/mol | [1] |

| Synonyms | Glyceryl trilinolenate, 1,2,3-Tri(cis,cis,cis-9,12,15-octadecatrienoyl)glycerol | [1] |

Biological Significance and Signaling Pathways

While direct research on the specific signaling pathways modulated by the intact this compound molecule is limited, its biological activities can be largely inferred from the well-established roles of its constituent, alpha-linolenic acid (ALA). ALA is an essential fatty acid known for its potent anti-inflammatory and cardiovascular protective effects.

Anti-Inflammatory Signaling

Alpha-linolenic acid has been shown to exert anti-inflammatory effects by modulating key signaling cascades. One of the primary pathways implicated is the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activates downstream signaling through MyD88, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This cascade results in the production of pro-inflammatory cytokines.[2][3] ALA has been demonstrated to inhibit this pathway, thereby reducing the inflammatory response.[2]

It is hypothesized that this compound, upon enzymatic hydrolysis to release ALA, would contribute to the systemic pool of this fatty acid, thereby influencing these anti-inflammatory pathways.

Cardiovascular Signaling

The consumption of dietary linolenic acid has been inversely associated with plasma triacylglycerol concentrations, suggesting a role in reducing cardiovascular disease risk.[4] Alpha-linolenin acid is known to have cardioprotective effects, which may be mediated through various mechanisms including anti-arrhythmic properties and favorable effects on lipid profiles.[5][6] A closely related molecule, trilinolein, has been shown to protect against cerebral ischemia by modulating the Ras/MEK/ERK signaling pathway.[7][8] Given the structural similarity, it is plausible that this compound could exert similar effects on cardiovascular signaling pathways.

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general method for the extraction and subsequent purification of this compound from biological matrices.

Methodology:

-

Sample Homogenization: Homogenize the biological sample in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol.

-

Lipid Extraction: Perform a liquid-liquid extraction using the Folch or Bligh-Dyer method to partition the lipids into an organic phase.

-

Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Chromatographic Purification: Purify the this compound from the total lipid extract using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column) or silica (B1680970) gel column chromatography.

-

Purity Assessment: Assess the purity of the isolated this compound using gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters, or by liquid chromatography-mass spectrometry (LC-MS).

Analytical Quantification of this compound

This protocol outlines a method for the quantitative analysis of this compound in a sample.

Methodology:

-

Lipid Extraction: Extract the total lipids from the sample as described in the previous protocol.

-

Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a triglyceride with a different fatty acid composition not present in the sample) to the lipid extract.

-

LC-MS Analysis: Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Chromatographic Separation: Use a reversed-phase HPLC column to separate the different triglyceride species.

-

Mass Spectrometric Detection: Employ a mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) to detect and quantify the this compound and the internal standard based on their specific mass-to-charge ratios.

-

-

Quantification: Construct a calibration curve using known concentrations of a this compound standard and the internal standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion and Future Directions

This compound is a triglyceride with significant potential in the fields of nutrition and pharmacology. While its biological activities are largely inferred from its constituent alpha-linolenic acid, there is a clear need for further research to elucidate the specific effects of the intact this compound molecule on cellular signaling pathways. Such studies will be crucial for understanding its precise mechanisms of action and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a solid foundation for researchers to pursue these investigations.

References

- 1. This compound | C57H92O6 | CID 5462874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alpha-Linolenic Acid Attenuates Inflammatory Response in LPS-stimulated Macrophages by Regulating TLR4/MyD88/NF-κB Signaling Pathway [agris.fao.org]

- 3. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary linolenic acid is inversely associated with plasma triacylglycerol: the National Heart, Lung, and Blood Institute Family Heart Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-Linolenic Acid and Cardiovascular Events: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Linolenic acid and risk of cardiovascular disease: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trilinolein, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trilinolein, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Differences Between Alpha-linolenic Acid and Trilinolenin

This technical guide provides a detailed comparison of the chemical structures of alpha-linolenic acid and trilinolenin. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of these lipid molecules. This document outlines their structural characteristics, physicochemical properties, and the experimental methodologies used for their analysis.

Core Structural Distinction

The fundamental difference between alpha-linolenic acid (ALA) and this compound lies in their molecular composition. ALA is a single polyunsaturated fatty acid, whereas this compound is a triacylglycerol (triglyceride) molecule composed of a glycerol (B35011) backbone esterified with three alpha-linolenic acid molecules.[1]

Alpha-linolenic Acid (ALA)

Alpha-linolenic acid is an essential omega-3 fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[2][3] Its structure is characterized by an 18-carbon chain containing three cis double bonds.[2][4] The systematic name for ALA is all-cis-9,12,15-octadecatrienoic acid, and it is denoted by the lipid number 18:3 (n-3).[2][4] The "n-3" designation indicates that the first double bond is located at the third carbon atom from the methyl end of the fatty acid chain.[2]

This compound

This compound is a triglyceride formed through the esterification of three alpha-linolenic acid molecules to the three hydroxyl groups of a glycerol molecule.[1] It is a significant component of certain plant-based oils, such as flaxseed and perilla oil. As a triacylglycerol, this compound serves as a storage form of energy. Its chemical name is 1,2,3-tri-(9Z,12Z,15Z)-octadecatrienoyl-glycerol.[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for alpha-linolenic acid and this compound for ease of comparison.

| Property | Alpha-linolenic Acid | This compound |

| Molecular Formula | C₁₈H₃₀O₂[2] | C₅₇H₉₂O₆[1][5] |

| Molecular Weight | ~278.43 g/mol | 873.3 g/mol [1] |

| IUPAC Name | all-cis-9,12,15-Octadecatrienoic acid[2][4] | 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate[1] |

| Synonyms | ALA, 18:3 (n-3) | Glyceryl trilinolenate, 1,2,3-trilinolenoylglycerol[1] |

Formation and Biosynthesis

Biosynthesis of Alpha-linolenic Acid

In plants, alpha-linolenic acid is synthesized from oleic acid. The process involves a series of desaturation steps catalyzed by specific enzymes. Oleic acid is first converted to linoleic acid by the enzyme Δ12-desaturase. Subsequently, linoleic acid is converted to alpha-linolenic acid by the enzyme Δ15-desaturase.[2]

Synthesis of this compound

This compound is synthesized through the esterification of glycerol with three molecules of alpha-linolenic acid. This reaction can be achieved chemically or enzymatically. For instance, an α-linolenic acid-rich triacylglycerol can be synthesized from ALA-rich fatty acids and glycerol using an immobilized lipase.[6]

Experimental Protocols

The differentiation and analysis of alpha-linolenic acid and this compound in a laboratory setting involve a multi-step process.

Lipid Extraction

A common method for extracting lipids from a biological sample is the Folch or Bligh-Dyer method. This involves homogenizing the sample in a chloroform/methanol solvent system to efficiently extract both polar and non-polar lipids.

Chromatographic Separation

Once extracted, the different lipid classes can be separated.

-

Thin-Layer Chromatography (TLC): This is a simple and effective method for separating free fatty acids like ALA from triacylglycerols like this compound based on their polarity. A silica (B1680970) gel plate is used as the stationary phase, and a non-polar solvent system (e.g., hexane/diethyl ether/acetic acid) is used as the mobile phase. The less polar this compound will migrate further up the plate than the more polar alpha-linolenic acid.

-

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC with either a normal-phase or reverse-phase column can be employed for efficient separation of these two molecules.

Analysis of Fatty Acid Composition

To confirm that the fatty acid constituents of this compound are indeed alpha-linolenic acid, the following procedure is used:

-

Transesterification: The this compound fraction is subjected to transesterification (e.g., by heating with methanolic HCl or BF₃-methanol) to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).

-

Gas Chromatography (GC): The resulting FAMEs are then analyzed by gas chromatography. The retention time of the methyl ester of alpha-linolenic acid is compared to that of a known standard to confirm its identity and quantify its abundance.

Structural Elucidation

For definitive structural confirmation, advanced analytical techniques are utilized:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns of the molecules, which can be used to identify both the intact this compound and the individual alpha-linolenic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the chemical structure, including the position of double bonds and the ester linkages.

Mandatory Visualizations

Structural Relationship Diagram

Caption: Formation of this compound from Glycerol and three Alpha-linolenic Acid molecules.

Experimental Workflow Diagram

Caption: Experimental workflow for the analysis of ALA and this compound.

References

- 1. This compound | C57H92O6 | CID 5462874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Linolenic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The alpha-linolenic acid molecule in 3-D [biotopics.co.uk]

- 5. CAS 14465-68-0: this compound | CymitQuimica [cymitquimica.com]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

An In-depth Technical Guide to the Trilinolenin Biosynthesis Pathway in Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolenin, a triacylglycerol (TAG) comprised of three α-linolenic acid (ALA) molecules esterified to a glycerol (B35011) backbone, is a significant component of certain plant oils, particularly flaxseed oil. As a rich source of the essential omega-3 fatty acid ALA, this compound and its biosynthetic pathway are of considerable interest to researchers in nutrition, biochemistry, and drug development. Understanding the intricate enzymatic steps and regulatory networks governing its production is crucial for applications ranging from the enhancement of nutritional content in crops to the development of novel therapeutics targeting lipid metabolism. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core biochemical reactions, key enzymes, experimental protocols for its study, and quantitative data from various organisms.

The Core Biosynthesis Pathway

The synthesis of this compound is a multi-step process that begins with the de novo synthesis of fatty acids and culminates in the sequential acylation of a glycerol backbone. The pathway can be broadly divided into two major stages: the synthesis of α-linolenic acid and the assembly of the triacylglycerol molecule.

α-Linolenic Acid (ALA) Biosynthesis

The precursor for this compound, α-linolenic acid (C18:3), is synthesized from oleic acid (C18:1) through a series of desaturation steps catalyzed by fatty acid desaturase (FAD) enzymes. This process primarily occurs in the endoplasmic reticulum and plastids of plant cells.

The key enzymatic steps are:

-

Oleic acid (18:1) to Linoleic acid (18:2): The first desaturation is the conversion of oleic acid to linoleic acid, catalyzed by Δ12-desaturase (FAD2) . This enzyme introduces a double bond at the 12th carbon position of the fatty acid chain.

-

Linoleic acid (18:2) to α-Linolenic acid (18:3): The second desaturation step is catalyzed by Δ15-desaturase (FAD3) , which introduces a double bond at the 15th carbon position of linoleic acid, yielding α-linolenic acid.

Triacylglycerol (TAG) Assembly: The Kennedy Pathway

The newly synthesized ALA, in the form of α-linolenoyl-CoA, is then incorporated into a triacylglycerol molecule via the Kennedy pathway. This pathway involves the sequential acylation of glycerol-3-phosphate.

The key enzymatic steps are:

-

Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the acylation of glycerol-3-phosphate at the sn-1 position with an acyl-CoA molecule, forming lysophosphatidic acid.

-